molecular formula C14H9Br2FO2 B2530838 3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde CAS No. 792945-87-0

3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde

Cat. No.: B2530838
CAS No.: 792945-87-0
M. Wt: 388.03
InChI Key: AYSVNOZBEZBCCX-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde is a useful research compound. Its molecular formula is C14H9Br2FO2 and its molecular weight is 388.03. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Synthesis

3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde has been a focal point in the field of synthetic chemistry, particularly in the synthesis of complex organic compounds. For instance, its structural analogs have been utilized in the base-catalyzed condensation processes, forming isomeric products that are of significant interest in understanding reaction mechanisms and molecular structure (Lyle et al., 1973). Additionally, the synthesis of fluorinated benzaldehydes has been an area of significant research, contributing to the development of potent cell growth inhibitors, exemplified by fluoro-substituted stilbenes (Lawrence et al., 2003).

Enzymatic Reactions

The compound and its related fluorobenzaldehydes have been subjects in enzymatic reaction studies, especially in the context of Baeyer-Villiger oxidations. The enzymatic oxidation of these compounds has revealed interesting selectivity and substrate inhibition phenomena, offering insights into the mechanisms and preferences of enzymatic reactions (Moonen et al., 2005).

Material Science and Radiochemistry

In material science, this compound-related compounds find applications in the synthesis of active intermediates for radiopharmaceuticals. The exploration into [18F]fluoroaromatic aldehydes demonstrates the compound's potential in advancing radiopharmaceutical chemistry, particularly in the creation of new imaging agents and diagnostic tools (Lemaire et al., 1992).

Pharmaceutical Applications

The structural features of this compound have been leveraged in pharmaceutical research, especially in the synthesis of compounds with potential anticancer activities. Fluorinated analogs of combretastatins, synthesized from this compound, have shown promising anticancer properties in vitro, highlighting the compound's significance in the development of novel therapeutic agents (Lawrence et al., 2003).

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde is not specified in the search results. The mechanism of action for a chemical compound typically refers to its interactions in a biological context, which may not be applicable for this compound .

Properties

IUPAC Name

3,5-dibromo-4-[(2-fluorophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2FO2/c15-11-5-9(7-18)6-12(16)14(11)19-8-10-3-1-2-4-13(10)17/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSVNOZBEZBCCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)C=O)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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